5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted thiophene derivatives
Scientific Research Applications
5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the bromine and hydroxyl groups, resulting in different chemical properties.
5-bromo-2-thiophenecarboxaldehyde: Contains a formyl group instead of the sulfonamide and hydroxyl groups.
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide:
Uniqueness
5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the sulfonamide and hydroxyl groups provide opportunities for hydrogen bonding and other interactions .
Properties
IUPAC Name |
5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S3/c14-12-3-4-13(20-12)21(17,18)15-7-5-10(6-8-16)11-2-1-9-19-11/h1-4,9-10,15-16H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCGQQNCAHEHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Br)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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